molecular formula C10H11F3N4O2 B11720591 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione

Cat. No.: B11720591
M. Wt: 276.22 g/mol
InChI Key: JDNHMHHIYRWSRV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves several steps. One common method starts with the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction conditions are typically mild, and the target compounds are synthesized in excellent yields.

For industrial production, the process involves the following steps :

  • Adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine.
  • Regulating the pH value to 6 and removing impurities.
  • Adding chlorobenzene and trifluoroacetic anhydride, followed by heating and refluxing.
  • Performing reduced pressure concentration and regulating the pH value to 12.
  • Adding palladium/carbon and an ethanol solution of the intermediate compound under nitrogen protection.
  • Filtering, washing, and concentrating the product to obtain the final compound.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and initiation of cell death via the mitochondrial apoptotic pathway .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione can be compared with other triazolopyrazine derivatives, such as:

Properties

Molecular Formula

C10H11F3N4O2

Molecular Weight

276.22 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butane-1,3-dione

InChI

InChI=1S/C10H11F3N4O2/c1-6(18)4-8(19)16-2-3-17-7(5-16)14-15-9(17)10(11,12)13/h2-5H2,1H3

InChI Key

JDNHMHHIYRWSRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1

Origin of Product

United States

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